molecular formula C19H23N3O2 B247731 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone

1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone

Cat. No. B247731
M. Wt: 325.4 g/mol
InChI Key: QLNGXLRIKJWTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone involves the inhibition of various enzymes and signaling pathways involved in the regulation of cell growth and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis. Additionally, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, the suppression of inflammation and pain, and the modulation of immune responses. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Moreover, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the suppression of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone is its potent antitumor and anti-inflammatory properties, making it a potential candidate for the development of novel cancer and inflammatory disease therapies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone. One potential direction is the modification of the chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other drugs and signaling pathways. Moreover, preclinical and clinical trials are needed to evaluate the safety and efficacy of this compound in vivo and its potential applications in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone involves the reaction of 3-(chloromethyl)pyridine hydrochloride with 1-(2-hydroxy-5-methylphenyl)ethanone in the presence of piperazine. The reaction is carried out in anhydrous ethanol at room temperature and yields the desired compound in good yield and purity.

Scientific Research Applications

1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-m-tolyloxy-ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H23N3O2/c1-16-4-2-6-18(12-16)24-15-19(23)22-10-8-21(9-11-22)14-17-5-3-7-20-13-17/h2-7,12-13H,8-11,14-15H2,1H3

InChI Key

QLNGXLRIKJWTRW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3

Origin of Product

United States

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